1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Description
1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic compound featuring a propan-2-ol backbone substituted with a 2-tert-butylphenoxy group and a 4-phenylpiperazinyl moiety.
Properties
Molecular Formula |
C23H32N2O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H32N2O2/c1-23(2,3)21-11-7-8-12-22(21)27-18-20(26)17-24-13-15-25(16-14-24)19-9-5-4-6-10-19/h4-12,20,26H,13-18H2,1-3H3 |
InChI Key |
PGIUSTBMMXLCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-tert-butylphenol, which is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the phenoxy intermediate.
Piperazine Addition: The phenoxy intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenylpiperazine or phenoxy groups.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions could introduce new functional groups onto the phenoxy or piperazine rings.
Scientific Research Applications
1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways. The phenoxy group may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest analogs involve modifications to the phenoxy group, piperazine ring, or propanol backbone. Below is a detailed comparison based on structural variations, physicochemical properties, and biological activities:
Phenoxy Group Modifications
Piperazine Ring Modifications
Propanol Backbone Modifications
Key Research Findings and Structure-Activity Relationships (SAR)
Phenoxy Group Impact: Electron-donating groups (e.g., tert-butyl, ethyl) enhance lipophilicity, improving blood-brain barrier penetration. For example, the tert-butyl group in the target compound likely confers greater CNS activity compared to the nitro or chlorine analogs . Aromatic heterocycles (e.g., pyridin-3-yl) maintain α1 receptor antagonism but may reduce selectivity due to increased polar surface area .
Piperazine Substitutions: 4-Phenylpiperazine is critical for dopamine D2/5-HT1A receptor interactions. Fluorine or methoxy substitutions on the phenyl ring fine-tune receptor affinity and metabolic stability .
Backbone Flexibility: Propanol derivatives with rigid backbones (e.g., propranolol) exhibit stronger β-blockade, while flexible backbones (e.g., allyloxy analogs) are more adaptable to diverse receptor conformations .
Biological Activity
1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H32N2O2
- Molecular Weight : 368.52 g/mol
This compound features a piperazine moiety, which is commonly associated with various pharmacological activities, including anxiolytic and antidepressant effects.
Pharmacological Properties
This compound exhibits several notable pharmacological properties:
- Antidepressant Activity : Research indicates that compounds with similar structures to piperazine derivatives often display antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways.
- Anxiolytic Effects : The compound may also exhibit anxiolytic properties, potentially through interactions with GABAergic systems.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperazine ring is known for its versatility in binding to various receptors, including:
- Serotonin Receptors (5-HT) : This compound may enhance serotonergic transmission, contributing to its antidepressant effects.
- Dopamine Receptors : Some studies suggest that similar compounds can influence dopaminergic pathways, which may be relevant for mood regulation.
Study 1: Antidepressant Effects
A study conducted by Faizan et al. (2024) explored the antidepressant potential of piperazine derivatives. The findings highlighted that compounds similar to this compound showed significant improvements in depression-like behaviors in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the synaptic cleft .
Study 2: Anxiolytic Properties
In a separate investigation, the anxiolytic effects of related compounds were assessed using the elevated plus maze test. Results indicated that these compounds significantly reduced anxiety-like behaviors compared to control groups, suggesting a potential for therapeutic use in anxiety disorders .
Data Summary
| Property | Findings |
|---|---|
| Molecular Formula | C23H32N2O2 |
| Molecular Weight | 368.52 g/mol |
| Antidepressant Activity | Significant improvement in rodent models |
| Anxiolytic Effects | Reduced anxiety-like behaviors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
